molecular formula C16H22N2O4 B4957953 (2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B4957953
M. Wt: 306.36 g/mol
InChI Key: QNKNAANNIGXEKS-CMDGGOBGSA-N
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Description

(2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a butoxypropyl group and a nitrophenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

(E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-3-11-22-12-5-10-17-16(19)9-8-14-6-4-7-15(13-14)18(20)21/h4,6-9,13H,2-3,5,10-12H2,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKNAANNIGXEKS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide can be achieved through a multi-step process involving the following steps:

    Formation of the Amide Bond: This can be done by reacting an appropriate amine (3-butoxypropylamine) with an acid chloride or anhydride derived from 3-(3-nitrophenyl)prop-2-enoic acid.

    Esterification: The butoxypropyl group can be introduced through esterification reactions involving butanol and appropriate intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The butoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology

    Biochemical Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the amide bond could form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-butoxypropyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.

    (2E)-N-(3-butoxypropyl)-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

    Functional Groups: The combination of a butoxypropyl group and a nitrophenyl group is unique and may impart specific reactivity and properties.

    Applications: Its specific structure may make it suitable for unique applications in various fields such as catalysis, drug development, and material science.

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